
Neopentyl glycol diisopalmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neopentyl glycol diisopalmitate: is an ester derived from neopentyl glycol and palmitic acid. It is widely used in the cosmetics and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its stability and resistance to oxidation, making it a valuable ingredient in various formulations.
準備方法
Synthetic Routes and Reaction Conditions: Neopentyl glycol diisopalmitate is synthesized through an esterification reaction between neopentyl glycol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to a temperature range of 150-200°C, and the catalyst concentration is carefully controlled to optimize the yield and purity of the final product. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Neopentyl glycol diisopalmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of neopentyl glycol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Neopentyl glycol and palmitic acid.
Transesterification: New ester and alcohol, depending on the reactants used.
科学的研究の応用
Chemistry: Neopentyl glycol diisopalmitate is used as a model compound in studies of esterification and transesterification reactions. Its stability and well-defined structure make it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology and Medicine: In the field of biology, this compound is used in the formulation of drug delivery systems. Its emollient properties help enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and skin penetration.
Industry: In the cosmetics industry, this compound is a key ingredient in lotions, creams, and other personal care products. It provides a non-greasy, silky feel to the skin and helps stabilize formulations by preventing the oxidation of other ingredients.
作用機序
Neopentyl glycol diisopalmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, reducing water loss and enhancing skin hydration. The compound’s molecular structure allows it to interact with the lipid bilayer of the skin, improving the delivery of active ingredients and enhancing their efficacy.
類似化合物との比較
Neopentyl glycol diheptanoate: Another ester of neopentyl glycol, known for its emollient properties and used in similar applications.
Trimethylolpropane triisostearate: A triester with excellent skin-feel properties, used in high-end cosmetic formulations.
Pentaerythritol tetraoctanoate: A tetraester with superior oxidative stability, used in long-lasting cosmetic products.
Uniqueness: Neopentyl glycol diisopalmitate stands out due to its balanced combination of stability, emollient properties, and compatibility with a wide range of cosmetic ingredients. Its resistance to oxidation and hydrolysis makes it a preferred choice for formulations requiring long shelf life and consistent performance.
特性
CAS番号 |
68957-80-2 |
|---|---|
分子式 |
C37H72O4 |
分子量 |
581.0 g/mol |
IUPAC名 |
[2,2-dimethyl-3-(14-methylpentadecanoyloxy)propyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C37H72O4/c1-33(2)27-23-19-15-11-7-9-13-17-21-25-29-35(38)40-31-37(5,6)32-41-36(39)30-26-22-18-14-10-8-12-16-20-24-28-34(3)4/h33-34H,7-32H2,1-6H3 |
InChIキー |
HQMSGQNZOKIETL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


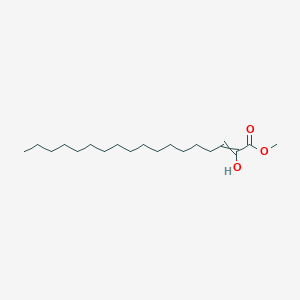
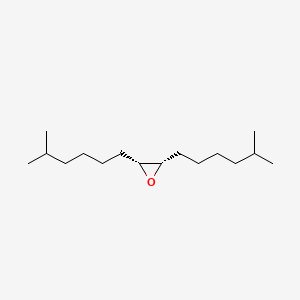
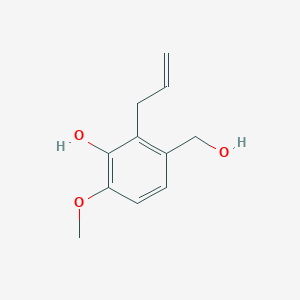
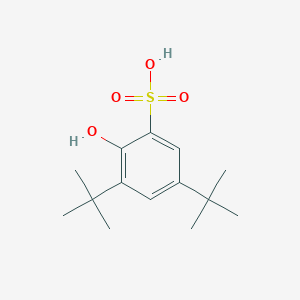
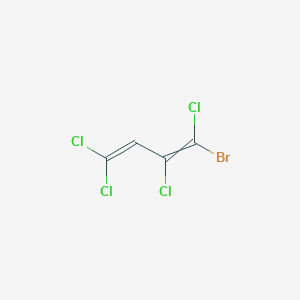
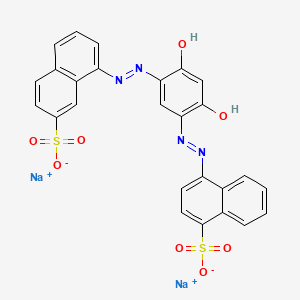
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
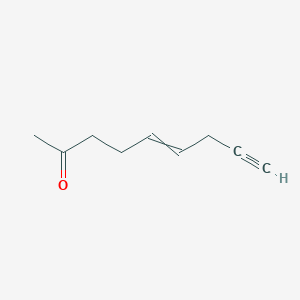
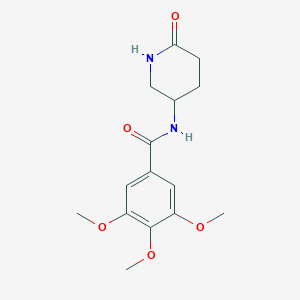
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
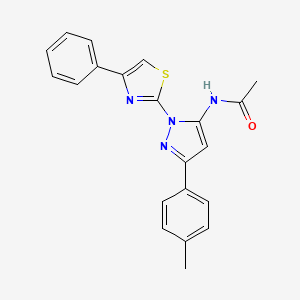
![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
